6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-8-3-2-7(10)6(4-12)9(8)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWPUEZXUDPYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225308 | |
| Record name | Benzaldehyde, 6-chloro-2-fluoro-3-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179038-26-5 | |
| Record name | Benzaldehyde, 6-chloro-2-fluoro-3-(methoxymethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179038-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 6-chloro-2-fluoro-3-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzaldehyde
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde reveals several potential disconnections. The primary goal is to simplify the target molecule into readily available starting materials.
Key Disconnections:
C-CHO Bond: The aldehyde group can be introduced through formylation of a corresponding polysubstituted benzene (B151609) ring. This is a common and logical disconnection.
C-O (MOM ether): The methoxymethyl (MOM) ether is a protecting group for the hydroxyl functionality. Therefore, a key retrosynthetic step is the deprotection to a phenol (B47542).
C-Cl and C-F Bonds: The chloro and fluoro substituents can be envisioned as being introduced through electrophilic or nucleophilic aromatic substitution reactions.
Aryl-C Bonds: Advanced strategies might involve the construction of the aromatic ring itself through cross-coupling reactions.
Based on these disconnections, a plausible retrosynthetic pathway starts with a simpler, commercially available di- or tri-substituted benzene derivative. A logical precursor to the target molecule is 2-chloro-6-fluorophenol (B1225318). The synthetic sequence would then involve protection of the hydroxyl group, followed by regioselective formylation.
Classical and Established Synthetic Pathways
Classical approaches to the synthesis of substituted benzaldehydes often rely on well-established reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Strategies for Benzaldehyde (B42025) Synthesis
The introduction of the aldehyde group onto the aromatic ring is a critical step. Several classical formylation reactions are available for this transformation.
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. ijpcbs.comwikipedia.org Phenols and their ethers are good substrates for this reaction. ajrconline.orgjocpr.com The reaction proceeds via an electrophilic attack of the chloroiminium ion on the aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.org For the synthesis of this compound, the methoxymethyl-protected 2-chloro-6-fluorophenol would be the substrate. The directing effects of the substituents would need to be carefully considered to achieve the desired regioselectivity.
Duff Reaction: This formylation method is specific for phenols and uses hexamethylenetetramine in the presence of an acid catalyst. It typically directs the formyl group to the ortho position relative to the hydroxyl group.
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. However, it often suffers from moderate yields and the formation of byproducts.
The choice of formylation method would depend on the specific substrate and the desired regioselectivity. For a highly substituted ring, the Vilsmeier-Haack reaction often provides a milder and more versatile option.
Nucleophilic Aromatic Substitution (SNAr) Pathways for Halogenated Aromatics
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto electron-deficient aromatic rings. chegg.com The presence of electron-withdrawing groups and good leaving groups, such as fluorine, facilitates this reaction. chegg.com
A potential synthetic route could start from a difluorinated precursor, such as 1,3-difluorobenzene. A sequence of SNAr reactions could then be employed to introduce the chloro and methoxy (B1213986) groups.
Hypothetical SNAr Pathway:
Methoxylation: Reaction of a suitable difluoronitrobenzene with sodium methoxide (B1231860) could lead to the regioselective displacement of one fluorine atom. The nitro group acts as a strong activating group for SNAr.
Chlorination: Subsequent displacement of the remaining fluorine or another leaving group with a chloride source would install the chloro substituent.
Reduction and Formylation: The nitro group can then be reduced to an amine, which can be converted to other functionalities or removed. Finally, formylation would yield the desired benzaldehyde.
The regioselectivity of each SNAr step is crucial and is governed by the electronic effects of the existing substituents. Fluorine is often a good leaving group in SNAr reactions due to its high electronegativity. chegg.com
Modern and Advanced Synthetic Routes
Modern synthetic chemistry offers powerful tools, particularly in the realm of organometallic catalysis, for the construction of complex molecules with high precision.
Organometallic Catalysis in C-C and C-X Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions allow for the coupling of an organometallic reagent with an organic halide or pseudohalide. rsc.org
For the synthesis of this compound, a cross-coupling strategy could be employed to assemble the substituted aromatic ring. A plausible approach would involve a polyhalogenated benzene derivative that can be selectively functionalized.
Potential Cross-Coupling Strategy:
A starting material such as 1,2-dibromo-3-fluorobenzene (B108855) could undergo a series of site-selective cross-coupling reactions.
| Reaction | Reactants | Catalyst/Conditions | Product |
| Suzuki Coupling | 1,2-dibromo-3-fluorobenzene, Arylboronic acid | Pd catalyst, base | Brominated biaryl |
| Sonogashira Coupling | 1,2-dibromo-3-fluorobenzene, Terminal alkyne | Pd/Cu catalyst, base | Brominated aryl alkyne |
| Negishi Coupling | 1,2-dibromo-3-fluorobenzene, Organozinc reagent | Pd or Ni catalyst | Brominated functionalized aryl |
The challenge in using polyhalogenated substrates is achieving site-selectivity, as the reactivities of the different halogen atoms can be similar. nih.gov However, by carefully choosing the catalyst, ligands, and reaction conditions, selective functionalization can often be achieved. Following the construction of the core substituted ring, the aldehyde and methoxymethyl ether functionalities would be introduced using previously described methods.
A one-pot reduction/cross-coupling procedure has also been developed for the synthesis of functionalized benzaldehydes from Weinreb amides, offering an efficient alternative to traditional methods. rug.nl
Directed Ortho Metalation (DoM) Strategies for Regioselective Functionalizationwikipedia.org
Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent. This complexation facilitates the deprotonation of the proton at the ortho position (adjacent) to the DMG, creating a highly reactive aryllithium intermediate. wikipedia.org Subsequent reaction with an electrophile introduces a substituent specifically at this ortho position, a level of regiocontrol not typically achievable with classical electrophilic aromatic substitution. wikipedia.org
For the synthesis of this compound, a plausible precursor is 1-chloro-3-fluoro-2-(methoxymethoxy)benzene (B6305464). In this molecule, the methoxymethoxy (OMOM) group serves as a potent DMG. The synthesis proceeds by treating the precursor with a strong lithium base, which directs the metalation to one of the ortho positions, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.
Influence of Fluoro Substituents as Ortho-Directing Groupsresearchgate.net
Fluorine, despite its high electronegativity, can function as an effective directing group in ortho-metalation reactions. researchgate.net Its ability to stabilize an adjacent carbanion through inductive effects and coordinate with the metalating agent makes it a potent Dir-Met activating group. researchgate.net The reactivity of C–H bonds ortho to fluorine substituents in fluoroarenes is enhanced relative to meta and para positions. nih.gov
In the context of the 1-chloro-3-fluoro-2-(methoxymethoxy)benzene precursor, there are three potential directing groups: the OMOM, fluoro, and chloro substituents. The directing ability generally follows the order: OMOM > F > Cl. The OMOM group is the most powerful DMG, primarily dictating the site of lithiation. While the fluorine atom does activate its ortho positions, its directing influence is secondary to that of the OMOM group. Therefore, metalation is expected to occur ortho to the OMOM group at the C6 position, rather than the C4 position, which is ortho to the fluorine atom. This hierarchical control is crucial for the regioselective synthesis of the target molecule.
Utilization of Amide Bases (e.g., TMP-bases) in DoMharvard.edu
The choice of base is critical in DoM to ensure high regioselectivity and yield while minimizing side reactions. While alkyllithium reagents like n-butyllithium are common, sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are often superior, especially for highly functionalized or sensitive substrates. researchgate.net
For polysubstituted systems, highly hindered bases like TMP-derivatives (e.g., TMPMgCl·LiCl, the Knochel-Hauser base) are particularly effective. harvard.eduresearchgate.net These bases exhibit excellent chemoselectivity, deprotonating the most acidic C-H bond directed by the strongest DMG while avoiding nucleophilic attack on other electrophilic sites within the molecule. harvard.edu The use of a TMP-base in the metalation of 1-chloro-3-fluoro-2-(methoxymethoxy)benzene would selectively generate the desired aryllithium or arylmagnesium species at the C6 position, poised for subsequent formylation. researchgate.net
Chemo- and Regioselective Functionalization Techniques on Poly-Substituted Aromaticsrsc.org
Achieving chemo- and regioselectivity in the functionalization of poly-substituted aromatic rings is a significant synthetic challenge. The outcome is determined by the interplay of electronic and steric effects of the existing substituents. rsc.org Substrate-directed synthesis, where the inherent properties of the functional groups on the substrate guide the reaction's regiochemistry, is a key strategy. rsc.org
In the synthesis of this compound via DoM, the regioselectivity is dictated by the hierarchy of the directing groups present on the benzene ring.
Table 1: Directing Group Influence on Metalation Site
| Substituent | Position | Directing Strength | Predicted Site of Metalation |
|---|---|---|---|
| -O(MOM) | C3 | Strong | C2 or C4 |
| -F | C2 | Moderate | C1 or C3 |
Based on the established hierarchy of directing groups (OMOM >> F > Cl), the methoxymethoxy group exerts the dominant directing effect. Lithiation will occur preferentially at the C4 position, which is ortho to the powerful OMOM directing group.
Flow Chemistry and Continuous Synthesis Approaches for Scalabilityrsc.org
Flow chemistry, which involves performing reactions in a continuous stream rather than a batch-wise process, offers significant advantages for scalability, safety, and efficiency. rsc.org This is particularly true for reactions that are highly exothermic or require cryogenic temperatures, such as organolithium-mediated DoM reactions. acs.org
The synthesis of this compound via lithiation is an ideal candidate for a flow chemistry approach. Key benefits include:
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with handling pyrophoric alkyllithiums and controlling exothermic quenching steps. rsc.org
Precise Temperature Control: Microreactors have a high surface-area-to-volume ratio, allowing for rapid and efficient heat exchange, which is critical for maintaining the low temperatures (-78 °C) required for DoM. nih.gov
Improved Yield and Purity: The rapid mixing and precise residence time control in a flow reactor can minimize the formation of side products, leading to higher yields and cleaner reaction profiles. beilstein-journals.org
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up large-volume batch reactors. almacgroup.com
A potential flow setup would involve pumping streams of the aromatic precursor and the lithium amide base into a cooled microreactor, followed by merging with a stream of the electrophile (DMF) before quenching. acs.org This approach makes the industrial-scale synthesis of complex benzaldehydes more feasible and safer. google.com
Protective Group Strategies in the Synthesis of this compound
Methoxymethoxy (MOM) Protection of Phenolic Hydroxylsepfl.ch
In the synthesis of the target molecule, the hydroxyl group of a phenolic precursor must be protected before the DoM step. The acidic proton of a phenol would be instantly quenched by the strong organolithium base, preventing the desired ortho-deprotonation of the aromatic ring. The methoxymethoxy (MOM) group is an excellent choice for this purpose. epfl.ch
The MOM ether is readily formed by treating the precursor phenol, 2-chloro-6-fluoro-3-hydroxybenzaldehyde, with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Table 2: MOM Protection Reaction
| Reactant | Reagent | Role |
|---|---|---|
| 2-chloro-6-fluoro-3-hydroxybenzaldehyde | Chloromethyl methyl ether (MOM-Cl) | MOM group source |
| Diisopropylethylamine (DIPEA) | Base | Acid scavenger |
The MOM group is ideal for this synthetic route for several key reasons:
Stability: It is stable to the strongly basic conditions of the DoM reaction. epfl.ch
Directing Ability: As an ether, it functions as a powerful directing group for the subsequent ortho-lithiation step. uwindsor.ca
Cleavage: It can be easily removed under acidic conditions after the aldehyde has been installed, regenerating the free hydroxyl group if required for further transformations.
The use of the MOM protecting group is therefore a crucial and enabling strategy, transforming the phenolic hydroxyl from an interfering group into a powerful tool for directing the key regioselective functionalization step.
Orthogonal Protection Schemes for Multi-functionalized Precursors
In the synthesis of complex molecules like this compound, which features chloro, fluoro, and methoxymethoxy substituents on a benzaldehyde scaffold, orthogonal protection is a critical strategy. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential reactions at different sites of the molecule. jocpr.com
The synthesis would likely commence from a precursor such as 2-chloro-6-fluoro-3-hydroxybenzaldehyde. To install the methoxymethoxy (MOM) group, the hydroxyl function must be selectively protected. The stability of the MOM ether under a range of conditions, except for acidic environments, makes it a suitable choice. acs.org
An orthogonal protection scheme for a precursor to this compound could involve the use of protecting groups with different lability characteristics. For instance, if a precursor contained multiple hydroxyl groups, one might be protected as a MOM ether (acid-labile), while another could be protected as a benzyl (B1604629) (Bn) ether, which is stable to acidic and basic conditions but can be removed by hydrogenolysis. This allows for the selective deprotection and subsequent reaction of one hydroxyl group without affecting the other.
Deprotection Strategies for the MOM Group
The removal of the methoxymethyl (MOM) protecting group is a crucial step in the synthesis of the final product, 6-chloro-2-fluoro-3-hydroxybenzaldehyde, from its MOM-protected precursor. The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. acs.org A variety of reagents and methods have been developed for this purpose, offering different levels of selectivity and mildness.
Common methods for the deprotection of MOM ethers include:
Acidic Hydrolysis: Treatment with dilute mineral acids such as hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or ethanol (B145695) is a standard method for MOM group cleavage. acs.org Organic acids like trifluoroacetic acid (TFA) can also be employed, often in an aprotic solvent such as dichloromethane. researchgate.net
Lewis Acids: A range of Lewis acids can effectively remove the MOM group. Reagents like trimethylsilyl (B98337) bromide (TMSBr) and zinc bromide (ZnBr2) are known to facilitate this deprotection, often under mild conditions. bham.ac.ukresearchgate.net The use of ZnBr2 in the presence of a thiol scavenger like n-propylthiol (n-PrSH) has been reported as a rapid and efficient method for the deprotection of MOM ethers, even in the presence of other protecting groups. bham.ac.uk
Other Reagents: Bismuth triflate has been shown to be an effective catalyst for the hydrolysis of MOM ethers in an aqueous medium, offering a more environmentally friendly approach. researchgate.net Another mild and highly chemoselective method involves the use of trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf) in combination with 2,2′-bipyridyl.
The choice of deprotection strategy will depend on the sensitivity of other functional groups present in the molecule. For a substrate like this compound, a mild and selective method is preferable to avoid any unwanted side reactions involving the chloro and fluoro substituents or the aldehyde group.
| Deprotection Reagent/System | Conditions | Selectivity |
| Hydrochloric Acid (HCl) | Methanol, reflux | Can be harsh, may affect acid-sensitive groups |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Generally effective, moderate conditions |
| Zinc Bromide (ZnBr2) / n-Propylthiol | Dichloromethane | Rapid and selective |
| Bismuth Triflate | Aqueous medium | Environmentally friendly, mild conditions |
| TMSOTf / 2,2'-bipyridyl | Acetonitrile | Mild and highly chemoselective |
Comparative Analysis of Synthetic Efficiency, Yield, and Sustainability
A comprehensive comparative analysis of the synthetic efficiency, yield, and sustainability for the production of this compound is challenging due to the lack of specific published routes for this exact molecule. However, by examining the synthesis of structurally related halogenated and protected benzaldehydes, several key parameters can be evaluated.
Synthetic Efficiency and Yield:
Synthesis of the precursor, 6-chloro-2-fluoro-3-hydroxybenzaldehyde.
Protection of the hydroxyl group as a MOM ether.
Sustainability:
The sustainability of a synthetic process can be assessed using various green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI). uchicago.eduwikipedia.org
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Protection and deprotection steps inherently lower the atom economy of a synthesis as they introduce and then remove a group of atoms.
E-Factor: The E-Factor is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process. The use of solvents, reagents, and byproducts from the protection and deprotection steps will contribute to the E-factor.
To improve the sustainability of the synthesis of this compound, several strategies could be considered:
Catalytic Methods: Employing catalytic methods for both the synthesis of the precursor and the protection/deprotection steps would reduce the amount of reagents needed and minimize waste.
Solvent Selection: Choosing greener solvents or minimizing solvent usage can significantly improve the environmental profile of the synthesis.
One-Pot Procedures: Combining multiple synthetic steps into a one-pot process can reduce solvent use, energy consumption, and waste generation.
While specific data for this compound is not available, a focus on these principles in the design of its synthesis would be crucial for developing an efficient, high-yielding, and sustainable process.
| Metric | Description | Relevance to Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Lowered by the use of protecting groups. |
| E-Factor | Mass of waste / Mass of product | Higher for multi-step syntheses with protection/deprotection. |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Provides a comprehensive measure of process efficiency and waste. |
Chemical Reactivity and Transformative Potential of 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzaldehyde
Reactivity of the Benzaldehyde (B42025) Moiety
The aldehyde functional group is a cornerstone of organic synthesis, and in the context of 6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde, it serves as a versatile handle for molecular elaboration.
Carbonyl Group Transformations: Reduction and Oxidation Reactions
The carbonyl group of the benzaldehyde can be readily transformed into other functional groups through reduction and oxidation.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (6-chloro-2-fluoro-3-(methoxymethoxy)phenyl)methanol. This transformation is typically achieved using a variety of reducing agents. The choice of reagent can be tailored to the specific requirements of the synthetic route, considering factors such as selectivity and reaction conditions. Common reducing agents for this purpose are summarized in the table below.
| Reducing Agent | Typical Reaction Conditions | Product |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol (B145695), room temperature | (6-chloro-2-fluoro-3-(methoxymethoxy)phenyl)methanol |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (6-chloro-2-fluoro-3-(methoxymethoxy)phenyl)methanol |
| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C), ethanol or ethyl acetate | (6-chloro-2-fluoro-3-(methoxymethoxy)phenyl)methanol |
Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid. This transformation is often accomplished using strong oxidizing agents. It is important to note that the methoxymethyl (MOM) ether is generally stable to many oxidizing conditions, but harsh acidic or basic conditions should be monitored to prevent its cleavage.
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification | 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid |
| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid |
| Silver(I) oxide (Ag₂O) | Basic aqueous solution (Tollens' reagent) | 6-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid |
Nucleophilic and Electrophilic Additions to the Aldehyde
The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), readily add to the aldehyde to form secondary alcohols. For example, the reaction with methylmagnesium bromide would yield 1-(6-chloro-2-fluoro-3-(methoxymethoxy)phenyl)ethanol. Cyanide ions (from sources like KCN or TMSCN) can also add to the aldehyde to form a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and α-amino acids.
Electrophilic Addition (via enolates): While aldehydes themselves are electrophilic at the carbonyl carbon, their corresponding enolates can act as nucleophiles. In the presence of a strong base, the α-proton (if present) can be removed to form an enolate. However, benzaldehydes lack an α-proton and therefore cannot form enolates directly. Instead, they are excellent electrophiles in reactions with enolates derived from other carbonyl compounds, such as in the aldol (B89426) condensation.
Condensation Reactions and Imine Formation
Condensation reactions involving the aldehyde group are pivotal for the formation of larger, more complex molecules.
Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. Reaction of this compound with a phosphorus ylide (Ph₃P=CHR) would lead to the formation of a substituted styrene (B11656) derivative, 1-chloro-3-fluoro-2-(methoxymethoxy)-6-(alkenyl)benzene. This reaction is highly versatile, as the nature of the R group on the ylide can be varied extensively.
Imine Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration. The resulting imine can be a stable product or can be further reduced in a process known as reductive amination to yield a secondary amine.
Reactivity of the Halogen Substituents (Chlorine and Fluorine)
The presence of both chlorine and fluorine on the aromatic ring imparts distinct reactivity patterns, enabling further functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions
The electron-withdrawing nature of the aldehyde group, combined with the presence of two halogen atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In general, the fluorine atom is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which helps to stabilize the intermediate Meisenheimer complex. However, the position of the halogens relative to the activating aldehyde group and each other will influence the regioselectivity of the substitution.
SNAr reactions can be performed with a variety of nucleophiles, including alkoxides, thiolates, and amines, to introduce new functional groups onto the aromatic ring. The reaction conditions typically involve a strong base and a polar aprotic solvent.
Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation
Metal-halogen exchange is a powerful tool for converting an aryl halide into a highly reactive organometallic species. wikipedia.org This is typically achieved by treating the haloaromatic compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. ethz.ch The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
Cross-Coupling Reactivity at Halogenated Sites
The presence of two different halogen atoms on the aromatic ring of this compound offers opportunities for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such transformations is highly dependent on the carbon-halogen bond dissociation energy and the specific catalyst system employed. For palladium-catalyzed reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl. wenxuecity.com The carbon-fluorine bond is considerably stronger and generally unreactive under standard palladium catalysis.
This reactivity difference allows for highly selective cross-coupling reactions at the C-Cl position while leaving the C-F bond intact. nih.gov For instance, in Suzuki-Miyaura reactions, which form carbon-carbon bonds, aryl chlorides can be coupled with a variety of organoboron reagents using specialized palladium catalysts and ligands. nih.govnih.gov Similarly, the Buchwald-Hartwig amination, a method for forming carbon-nitrogen bonds, can be selectively performed at the aryl chloride position. wikipedia.orgwiley.com The reaction of aryl chlorides typically requires more active catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, compared to the more reactive aryl bromides and iodides. researchgate.netresearchgate.net
While the C-F bond is typically inert, its activation and subsequent cross-coupling are achievable, usually requiring harsher conditions or more reactive nickel-based catalyst systems. beilstein-journals.org This difference in reactivity provides a powerful tool for sequential functionalization. The molecule can first undergo a palladium-catalyzed coupling at the chlorine site, followed by a nickel-catalyzed reaction at the fluorine site, enabling the synthesis of complex, differentially substituted aromatic structures from a single starting material.
| Reaction Type | Catalyst System | Reactive Site | Rationale for Selectivity |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) with phosphine ligands | C-Cl | The C-Cl bond is significantly weaker and more susceptible to oxidative addition by Pd(0) than the C-F bond. wenxuecity.com |
| Buchwald-Hartwig Amination | Palladium(0) with specialized ligands | C-Cl | Selective C-N bond formation is achievable at the more reactive chloro position. wikipedia.orgwiley.com |
| C-F Activation/Coupling | Nickel(0) with specific ligands | C-F | Requires more reactive, specialized catalyst systems to cleave the stronger C-F bond. beilstein-journals.org |
Reactivity and Stability of the Methoxymethoxy (MOM) Protecting Group
The methoxymethoxy (MOM) ether serves as a crucial protecting group for the hydroxyl functionality in this compound. As an acetal (B89532), its stability and cleavage are governed by the reaction conditions, particularly the pH.
The MOM group is valued for its stability across a wide range of chemical environments, making it compatible with many synthetic transformations. It is generally stable in neutral to strongly basic media (pH 4 to 12), allowing for reactions involving strong bases like organolithium reagents (RLi), Grignard reagents (RMgX), and lithium diisopropylamide (LDA). Furthermore, it is inert towards many common oxidizing and reducing agents, nucleophiles, and electrophiles. This robustness enables modifications at other sites of the molecule, such as the aldehyde or the C-Cl bond, without affecting the protected hydroxyl group.
| Condition/Reagent Type | Stability | Examples |
|---|---|---|
| Aqueous Media | Stable between pH 4 and 12 | - |
| Strong Bases | Stable | LDA, t-BuOK, RLi, RMgX |
| Nucleophiles | Stable | Enolates, Amines |
| Reducing Agents | Stable | LiAlH4, NaBH4, H2/Pd |
| Oxidizing Agents | Stable | KMnO4, CrO3, RCOOOH |
| Acids | Labile | HCl, H2SO4, Lewis Acids |
The primary liability of the MOM group is its sensitivity to acidic conditions. Since it is an acetal, it can be readily cleaved by acid hydrolysis. This cleavage is typically achieved by treatment with mineral acids like hydrochloric acid (HCl) in a protic solvent such as methanol or water.
Beyond simple acid hydrolysis, a multitude of reagents have been developed for the deprotection of MOM ethers, often under milder conditions to enhance compatibility with sensitive functional groups elsewhere in the molecule. These methods often employ Lewis acids, which can coordinate to one of the oxygen atoms of the MOM group, facilitating its cleavage. The choice of deprotection agent can be critical in complex syntheses to ensure that other acid-sensitive groups remain intact.
| Reagent Class | Specific Reagent(s) | Typical Conditions |
|---|---|---|
| Protic Acids | HCl, p-TsOH | Methanol or THF/Water, reflux |
| Lewis Acids | MgBr2·Et2O, ZnBr2 | CH2Cl2 or Et2O, room temperature |
| BBr3, Me2BBr | CH2Cl2, low temperature | |
| AlCl3, ZrCl4, NbCl5 | Acetonitrile or CH2Cl2 | |
| Sc(OTf)3, Zn(OTf)2 | Isopropanol, reflux | |
| Solid-Supported Acids | Montmorillonite K10, NaHSO4·SiO2 | CH2Cl2, room temperature |
| Other | (CH3)3SiBr, I2/MeOH | CH2Cl2, room temperature |
Interplay of Functional Groups: Synergistic and Antagonistic Effects on Reactivity and Selectivity
The reactivity of this compound is dictated by the complex electronic interplay of its five substituents on the aromatic ring. Each group exerts inductive (I) and/or mesomeric (M) effects that modify the electron density of the ring and the reactivity of the functional groups.
Aldehyde (-CHO): Strongly deactivating and electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It directs incoming electrophiles to the meta position and increases the electrophilicity of the ring carbons, particularly those ortho and para to it. researchgate.net
Methoxymethoxy (-OCH₂OCH₃): This group is strongly activating and electron-donating, primarily through the mesomeric effect (+M) of the oxygen atom directly attached to the ring, which outweighs its weaker inductive withdrawal (-I). youtube.com It is a powerful ortho, para-director.
Stereochemical Considerations in Reactions Involving the Aldehyde or Aryl Moiety
Reactions involving the aldehyde group of this compound have important stereochemical implications. The carbonyl carbon of the aldehyde is trigonal planar and prochiral, meaning it has two distinct faces (re and si). libretexts.orglibretexts.org Nucleophilic addition to this carbon results in the formation of a new stereocenter, as the carbon's hybridization changes from sp² to sp³. pressbooks.pub
If an achiral nucleophile attacks the aldehyde in an achiral environment, the product will be a racemic mixture (a 50:50 mix of enantiomers), as attack from either face is equally probable. libretexts.org However, stereoselectivity can be achieved under several circumstances:
Chiral Reagents: If the attacking nucleophile is chiral, the two transition states leading to the different product diastereomers will have different energies, resulting in one diastereomer being formed in excess.
Chiral Catalysts: An achiral nucleophile can be delivered selectively to one face of the aldehyde through the use of a chiral catalyst. Asymmetric Henry reactions and enantioselective alkynylations are examples where chiral metal-ligand complexes control the stereochemical outcome. thieme-connect.commdpi.com
Substrate Control: The existing substituents on the aromatic ring, while not making the starting molecule chiral, can exert steric and electronic influence on the trajectory of the incoming nucleophile. The bulky ortho-substituents (-F and -Cl) can hinder approach to the carbonyl group, potentially leading to facial selectivity, although this effect is often modest without a directing chiral auxiliary.
If the aryl moiety itself becomes a stereogenic element, for example, by forming an atropisomer through a sterically hindered biaryl coupling reaction at the C6-Cl position, the existing substituents would play a critical role in the rotational barrier and the stability of the resulting atropisomers.
Application As a Key Intermediate in Advanced Organic Synthesis
6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde is a strategically important precursor for the construction of a wide array of chemical structures. The interplay of its functional groups—the reactive aldehyde, the sites for nucleophilic aromatic substitution or cross-coupling reactions provided by the halogen atoms, and the latent phenolic hydroxyl group masked by the methoxymethyl (MOM) ether—allows for a stepwise and controlled elaboration into more complex molecules.
The chemical scaffold of this compound is a foundational element for creating a variety of more complex molecular frameworks.
Substituted benzaldehydes are pivotal in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. nih.govnih.govresearchgate.net While direct examples of the use of this compound in the synthesis of specific polycyclic aromatic or heterocyclic systems are not extensively documented in publicly available literature, its structural features make it a suitable candidate for such transformations. For instance, the aldehyde group can participate in condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form an extended unsaturated system that can subsequently undergo intramolecular cyclization to build polycyclic structures. google.com
Furthermore, the aldehyde functionality is a key component in various named reactions that lead to the formation of heterocyclic rings. For example, it can react with amines to form Schiff bases, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. The presence of fluoro and chloro substituents can influence the electronic properties of the aromatic ring, thereby affecting the reactivity and regioselectivity of these cyclization reactions. The methoxymethyl protecting group can be removed under acidic conditions to reveal a hydroxyl group, which can then participate in the formation of oxygen-containing heterocycles like benzofurans or chromenes. A related compound, 2-fluoro-3-methoxybenzaldehyde, is known to be employed in the synthesis of bicyclic heterocycles such as hydroisoquinolines, acridones, and quinazolines. ossila.com
Table 1: Potential Reactions for Polycyclic and Heterocyclic Synthesis
| Reaction Type | Reactant with Benzaldehyde (B42025) | Potential Product Scaffold |
|---|---|---|
| Wittig Reaction | Phosphonium ylide | Stilbene derivative (precursor for phenanthrenes) |
| Friedländer Annulation | Ketone with an α-methylene group and an amine | Substituted quinoline |
| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydroisoquinoline |
The synthesis of highly substituted benzene (B151609) and pyridine (B92270) derivatives is of significant interest in medicinal and materials chemistry. researchgate.netmdpi.commdpi.com this compound can serve as a starting material for such molecules through various synthetic strategies. The existing substituents on the benzene ring can direct further functionalization. For example, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing entry points to a different set of chemical transformations.
The halogen atoms on the aromatic ring are particularly useful handles for cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, leading to the formation of highly decorated benzene derivatives.
For the construction of pyridine derivatives, multi-component reactions are often employed. kyoto-u.ac.jp While specific examples involving this compound are not readily found, its aldehyde functionality makes it a potential component in reactions like the Hantzsch pyridine synthesis or other condensation-cyclization strategies. researchgate.net
Table 2: Potential Transformations for Substituted Benzene and Pyridine Synthesis
| Transformation | Reagents | Resulting Functional Group/Scaffold |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |
| Oxidation | KMnO4, H2CrO4 | Carboxylic acid |
| Reduction | NaBH4, LiAlH4 | Benzyl (B1604629) alcohol |
Fluorinated aromatic compounds are known to be valuable precursors for advanced materials such as liquid crystals and polymers, as well as for various specialty chemicals. google.comgoogle.com The presence of both chlorine and fluorine in this compound suggests its potential utility in these areas. The incorporation of fluorine can significantly alter the physical and electronic properties of molecules, such as their lipophilicity and dipole moment, which is often beneficial for applications in materials science and as active ingredients in agrochemicals or pharmaceuticals. google.com
Substituted benzaldehydes are common starting materials for the synthesis of ligands used in catalysis. They can be readily converted into Schiff bases through condensation with primary amines. These Schiff base ligands can coordinate with a variety of metal ions to form stable complexes that can act as catalysts for various organic transformations. The electronic and steric properties of the ligand can be fine-tuned by varying the substituents on the benzaldehyde and the amine component. The chloro and fluoro substituents on this compound would be expected to influence the catalytic activity of the resulting metal complexes.
The unique combination of functional groups in this compound makes it a useful substrate for the development of new synthetic methodologies. The differential reactivity of the aldehyde, the two halogen atoms, and the protected hydroxyl group allows for selective transformations at different stages of a multi-step synthesis. For instance, the development of selective cross-coupling reactions at either the chloro or fluoro position would be a valuable methodological advancement. Furthermore, the use of the methoxymethyl ether as a protecting group that can be removed under specific conditions allows for the sequential unmasking and reaction of the hydroxyl group, adding another layer of strategic complexity to a synthetic route.
Mechanistic and Theoretical Investigations of 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzaldehyde
Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a polysubstituted aromatic compound like 6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde, these methods are invaluable for dissecting the intricate interplay of its functional groups.
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine molecular geometries, orbital energies, and electron distribution.
For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice to balance accuracy and computational cost. These calculations would reveal the bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. The presence of electron-withdrawing groups like chlorine and fluorine, and the electron-donating methoxymethoxy group, will significantly influence these orbital energies.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV to -7.5 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.5 eV to -2.5 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 eV to 5.5 eV | Reflects the molecule's kinetic stability and resistance to electronic excitation. |
Note: These values are estimations based on computational data for similarly substituted benzaldehydes and are presented for illustrative purposes.
To pinpoint the most reactive sites within this compound, reactivity descriptors derived from electronic structure calculations are employed.
Fukui Functions are used to identify the sites most susceptible to nucleophilic, electrophilic, and radical attack. For this molecule, the Fukui function for nucleophilic attack (f+) would likely be highest on the carbonyl carbon of the aldehyde group, making it the primary target for nucleophiles. The sites for electrophilic attack (f-) would be distributed across the aromatic ring, influenced by the directing effects of the substituents.
Electrostatic Potential Surface (EPS) Analysis provides a visual representation of the charge distribution on the molecule's surface. The EPS map would show a region of negative potential (red) around the carbonyl oxygen, indicating its nucleophilicity. Regions of positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atom of the aldehyde group, highlighting their electrophilic character. The aromatic ring would exhibit a complex pattern of electron density due to the competing effects of the substituents.
The presence of the methoxymethoxy group introduces conformational flexibility. Conformational analysis is crucial to identify the most stable arrangement of the atoms in space and to understand the energy barriers between different conformations.
Due to steric hindrance from the ortho-fluoro and ortho-chloro substituents, the aldehyde group is likely to be nearly coplanar with the benzene (B151609) ring to maximize conjugation. However, the methoxymethoxy group can adopt various orientations. A potential energy surface scan, rotating the C-O and O-C bonds of the methoxymethoxy group, would reveal the global and local energy minima. The most stable conformer will be the one that minimizes steric clashes while optimizing electronic interactions. It is anticipated that the most stable conformation will involve the methoxymethoxy group orienting itself to reduce steric hindrance with the adjacent chloro and aldehyde groups.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be used to map out the entire energy profile of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.
For instance, in a nucleophilic addition to the carbonyl group, computational analysis can determine the activation energy by locating the transition state structure. This provides quantitative insights into the reaction rate. The geometry of the transition state would reveal the trajectory of the incoming nucleophile and the simultaneous changes in bond lengths and angles.
Similarly, for electrophilic aromatic substitution reactions, theoretical calculations can predict the preferred position of attack by comparing the activation energies for substitution at different positions on the aromatic ring. This allows for the elucidation of the reaction mechanism and the prediction of product distribution.
Influence of Electronic and Steric Substituent Effects on Reactivity and Regioselectivity
The reactivity and regioselectivity of this compound are governed by the interplay of the electronic and steric effects of its substituents.
Electronic Effects:
Aldehyde Group (-CHO): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It also makes the carbonyl carbon highly electrophilic.
Chlorine (-Cl) and Fluorine (-F): These halogens are electronegative and exert an electron-withdrawing inductive effect (-I), which deactivates the ring. However, they also possess lone pairs that can be donated through resonance (+M effect), directing electrophiles to the ortho and para positions. In this molecule, the ortho and para positions relative to the halogens are already substituted.
Methoxymethoxy Group (-OCH2OCH3): This group is an electron-donating group through resonance (+M effect) due to the lone pairs on the oxygen atoms, activating the ring towards electrophilic substitution and directing to the ortho and para positions.
Steric Effects:
The substituents at the 2, 3, and 6 positions create significant steric hindrance around the aldehyde group and the aromatic ring. This can influence the approach of reagents and may favor reactions at less hindered sites. The bulky methoxymethoxy group, in particular, can shield the adjacent positions on the ring.
Table 2: Predicted Influence of Substituents on the Reactivity of the Aromatic Ring
| Position on Ring | Predicted Reactivity towards Electrophiles | Rationale |
|---|---|---|
| C4 | Moderately activated | Para to the electron-donating methoxymethoxy group, but meta to the deactivating aldehyde group. |
Note: This is a qualitative prediction based on established principles of substituent effects.
Theoretical Predictions of Spectroscopic Signatures for Mechanistic Insight
Computational chemistry can predict various spectroscopic properties, which can serve as a powerful tool for confirming reaction mechanisms and identifying transient species.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum would show a characteristic C=O stretching frequency for the aldehyde group. Shifts in this frequency upon reaction (e.g., formation of an intermediate) can be calculated and compared with experimental data to support a proposed mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. Theoretical NMR spectra can aid in the structural elucidation of reaction products and intermediates. For example, the predicted ¹³C chemical shift of the carbonyl carbon would be a sensitive probe of its electronic environment.
By comparing the theoretically predicted spectra of proposed intermediates and transition states with experimental observations, it is possible to gain significant mechanistic insights that are otherwise difficult to obtain.
Emerging Research Frontiers and Future Prospects for 6 Chloro 2 Fluoro 3 Methoxymethoxy Benzaldehyde Research
Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)
Future research will likely prioritize the development of more environmentally benign and efficient synthetic routes to 6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde. Green chemistry principles are expected to be central to these efforts, focusing on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency. misericordia.edu
Key areas of development may include:
Catalytic Processes: A shift from stoichiometric reagents to catalytic methods for the introduction of chloro and fluoro groups, as well as for the formylation of the aromatic ring. This could involve the use of novel transition metal catalysts or organocatalysts that can operate under milder conditions.
Solvent-Free or Greener Solvents: Exploration of reaction conditions that eliminate the need for volatile organic solvents, such as solid-state synthesis or the use of water, supercritical fluids, or bio-based solvents. misericordia.edu
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste generation. One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, will be instrumental in achieving this goal. acs.orgresearchgate.net
A hypothetical green synthesis approach could involve the enzymatic halogenation of a precursor, followed by a biocatalytic formylation, thereby avoiding harsh chemical reagents.
Exploration of Unconventional Reaction Pathways and Catalytic Systems
Moving beyond traditional synthetic methods, future research is anticipated to delve into unconventional reaction pathways and novel catalytic systems to access and functionalize this compound.
This could involve:
C-H Activation: Direct functionalization of the aromatic C-H bonds of a simpler precursor molecule could provide a more direct and efficient route to the target compound, avoiding the need for pre-functionalized starting materials. researchgate.net
Photoredox Catalysis: The use of light-driven catalytic cycles to enable new bond formations and functional group transformations under mild conditions. This could be particularly useful for introducing the chloro or fluoro substituents with high selectivity.
Novel Catalyst Design: The development of bespoke catalysts, including metal-organic frameworks (MOFs) or customized organocatalysts, designed to achieve high selectivity and efficiency in the synthesis of this specific molecule.
These advanced methods could lead to more concise and elegant syntheses, opening up new avenues for creating analogues and derivatives.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of the synthesis of this compound into automated platforms is a significant future direction. Flow chemistry and high-throughput experimentation (HTE) offer numerous advantages over traditional batch synthesis. nih.govnih.govbeilstein-journals.orgacs.org
| Feature | Benefit in the Context of this compound Synthesis |
| Precise Control | Enhanced control over reaction parameters (temperature, pressure, stoichiometry) leading to improved yields and purity. |
| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions, catalysts, and solvents to identify optimal synthetic protocols. sigmaaldrich.com |
| Scalability | Seamless transition from small-scale discovery to larger-scale production without the need for extensive re-optimization. |
| Safety | Enclosed systems minimize exposure to potentially hazardous reagents and intermediates. |
The use of HTE will be crucial for rapidly exploring the vast chemical space around this scaffold, enabling the efficient discovery of new derivatives with desired properties. researchgate.netresearchgate.netd-nb.info
Chemoenzymatic Approaches for Selective Functionalization
The marriage of chemical and enzymatic transformations, known as chemoenzymatic synthesis, holds immense promise for the selective functionalization of this compound. Enzymes offer unparalleled selectivity, often operating under mild, aqueous conditions. rsc.orgnih.gov
Future research in this area could focus on:
Enzymatic Halogenation: The use of halogenase enzymes to introduce the chlorine or fluorine atoms with high regioselectivity, potentially avoiding the need for protecting groups and complex multi-step syntheses. mdpi.comchemrxiv.org
Biocatalytic Reduction/Oxidation: Employing enzymes such as alcohol dehydrogenases or Baeyer-Villiger monooxygenases to selectively modify the aldehyde group or other parts of the molecule.
Directed Evolution: Engineering enzymes through directed evolution to enhance their activity, stability, and substrate specificity for this compound and its precursors.
These approaches could lead to the development of highly efficient and sustainable methods for producing enantiomerically pure derivatives of the target compound.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Reactivity Prediction
Computational chemistry is set to play an increasingly vital role in guiding the synthesis and application of this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms and predict the reactivity of the molecule. nih.gov
| Computational Method | Application in Research |
| Density Functional Theory (DFT) | Elucidating reaction pathways, transition state energies, and the role of catalysts in the synthesis of the molecule. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives based on their molecular structure, aiding in the rational design of new drug candidates. nih.gov |
| Molecular Docking | Simulating the interaction of the molecule and its derivatives with biological targets to predict binding affinity and mode of action. |
By leveraging these computational tools, researchers can design more efficient synthetic routes and prioritize the synthesis of derivatives with the highest potential for specific applications, thereby saving significant time and resources.
Potential for New Applications as a Versatile Reagent in Emerging Chemical Fields
The unique combination of functional groups in this compound makes it a versatile reagent with the potential for new applications in a variety of emerging chemical fields.
Future research may explore its use in:
Supramolecular Chemistry: As a building block for the construction of complex, self-assembling molecular architectures with novel properties.
Covalent Organic Frameworks (COFs): The aldehyde functionality can participate in the formation of porous, crystalline COFs for applications in gas storage, catalysis, and sensing.
Chemical Biology: As a molecular probe to study biological processes or as a starting point for the development of new bioactive compounds. nih.govresearchgate.net
The continued exploration of the reactivity of this compound will undoubtedly uncover new and exciting applications in the years to come.
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential functionalization of a benzaldehyde core. A plausible route includes:
Chlorination/Fluorination : Electrophilic aromatic substitution (EAS) using Cl<sup>+</sup> (e.g., Cl2/FeCl3) and F<sup>+</sup> (e.g., Selectfluor<sup>®</sup>) under controlled temperatures (0–25°C) .
Methoxymethoxy Protection : Reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) at 0°C to protect the hydroxyl group, avoiding over-alkylation .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. Key Variables :
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Methodological Answer:
Q. What mechanistic insights explain competing side reactions during methoxymethoxy group installation?
Methodological Answer: The methoxymethoxy (MOM) group is introduced via nucleophilic substitution (SN2) using MOM-Cl. Competing reactions include:
- Over-alkylation : Excess MOM-Cl or prolonged reaction time leads to di-MOM derivatives. Mitigated by stoichiometric control and low temperatures (0°C) .
- Hydrolysis : Trace moisture degrades MOM-Cl to formaldehyde and HCl. Requires anhydrous conditions (e.g., molecular sieves) .
Q. Experimental Optimization :
Q. How do electronic effects of Cl/F substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Electron-Withdrawing Effects : Cl and F substituents deactivate the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions. Use electron-rich ligands (e.g., SPhos) to enhance catalytic activity .
- Ortho/Meta Directing : Cl (ortho/para-directing) and F (meta-directing) guide cross-coupling to specific positions. Computational studies (DFT) predict regioselectivity for boronic acid coupling .
Q. Case Study :
Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzaldehyde derivatives?
Methodological Answer: Discrepancies arise from:
Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize using WHO-recommended protocols .
Solubility Artifacts : Low aqueous solubility of fluorinated aldehydes may skew IC50 values. Use co-solvents (e.g., DMSO ≤1%) with controls for solvent effects .
Metabolite Interference : Phase I metabolism (e.g., aldehyde oxidation) generates active/inactive metabolites. Use LC-MS/MS to quantify parent compound vs. metabolites .
Q. Validation Workflow :
- Replicate studies in ≥3 independent labs.
- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
